2-{[4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]oxy}ethyl acetate
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Overview
Description
2-{[4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]oxy}ethyl acetate is a complex organic compound that features a triazine ring, phenyl groups, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]oxy}ethyl acetate typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate nitriles and amines under acidic or basic conditions.
Attachment of Phenyl Groups: Phenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the Oxocyclohexadienylidene Moiety: This involves the reaction of the triazine derivative with suitable diketones or aldehydes.
Esterification: The final step involves the esterification of the hydroxyl group with acetic anhydride or acetyl chloride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazine ring, converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated triazine derivatives.
Substitution: Functionalized triazine compounds with diverse properties.
Scientific Research Applications
2-{[4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]oxy}ethyl acetate has several scientific research applications:
Materials Science: Used as a UV stabilizer in polymers to enhance resistance to weathering.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]oxy}ethyl acetate involves interactions with molecular targets such as enzymes and receptors. The triazine ring can act as a binding moiety, while the phenyl groups enhance lipophilicity and membrane permeability. The acetate ester may undergo hydrolysis, releasing the active hydroxyl compound.
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol: Similar UV stabilizing properties but different ester group.
2,4-Diphenyl-6-(2-hydroxy-4-hexyloxyphenyl)-1,3,5-triazine: Another triazine derivative with comparable applications.
Uniqueness
2-{[4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]oxy}ethyl acetate is unique due to its specific combination of a triazine ring, phenyl groups, and an acetate ester, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
290298-96-3 |
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Molecular Formula |
C25H21N3O4 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl acetate |
InChI |
InChI=1S/C25H21N3O4/c1-17(29)31-14-15-32-20-12-13-21(22(30)16-20)25-27-23(18-8-4-2-5-9-18)26-24(28-25)19-10-6-3-7-11-19/h2-13,16,30H,14-15H2,1H3 |
InChI Key |
WJSQEQUASMHJTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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